4-(4-Fluorobenzyloxy)benzyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyloxy)benzyl alcohol typically involves the reaction of 4-fluorobenzyl chloride with 4-hydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyloxy)benzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: SOCl2, PBr3, in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
4-(4-Fluorobenzyloxy)benzyl alcohol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyloxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways . Its fluorinated benzyl group can enhance binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the benzyloxy group.
4-Chlorobenzyl alcohol: Contains a chlorine atom instead of a fluorine atom.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a fluorobenzyloxy group.
Uniqueness
4-(4-Fluorobenzyloxy)benzyl alcohol is unique due to its specific combination of a fluorine atom and a benzyloxy group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSEJASZBRBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371964 |
Source
|
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117113-98-1 |
Source
|
Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117113-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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